molecular formula C12H19ClN2O2 B6462042 2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride CAS No. 2549018-12-2

2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride

Cat. No.: B6462042
CAS No.: 2549018-12-2
M. Wt: 258.74 g/mol
InChI Key: JXIJVWDZJUBXHH-UHFFFAOYSA-N
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Description

2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidin-3-ylmethoxy group at the 6-position The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride typically involves the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Attachment of Piperidin-3-ylmethoxy Group: The piperidin-3-ylmethoxy group can be introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a halogenated pyridine intermediate.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy and piperidin-3-ylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-3-ylmethoxy groups may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride
  • 2-methoxy-6-[(piperidin-2-yl)methoxy]pyridine hydrochloride
  • 2-ethoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride

Uniqueness

2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride is unique due to the specific positioning of the methoxy and piperidin-3-ylmethoxy groups on the pyridine ring. This unique structure may confer distinct chemical and biological properties, such as enhanced solubility, stability, and binding affinity to molecular targets, compared to its analogs.

Properties

IUPAC Name

2-methoxy-6-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-15-11-5-2-6-12(14-11)16-9-10-4-3-7-13-8-10;/h2,5-6,10,13H,3-4,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIJVWDZJUBXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)OCC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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